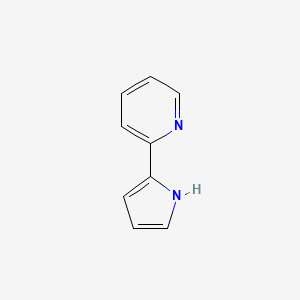

2-(1H-pyrrol-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ring. It is a white to light yellow solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water . This compound is often used as a reagent in aromatic substitution reactions in organic synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It has been suggested that similar compounds may interact with their targets through various mechanisms, including kinase inhibition

Biochemical Pathways

Related compounds such as pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(1h-pyrrol-2-yl)pyridine may have similar effects .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrrol-2-yl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of zinc complexes, which have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.

Molecular Mechanism

It is known that the compound can be involved in catalytic reactions, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via oxidation and used in catalytic reactions , suggesting that it may have certain stability under specific conditions.

Metabolic Pathways

Given its involvement in catalytic reactions , it is plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)pyridine typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction requires appropriate solvents and catalysts, and the specific conditions can be adjusted based on the experimental setup .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) to form pyridine-N-oxide derivatives.

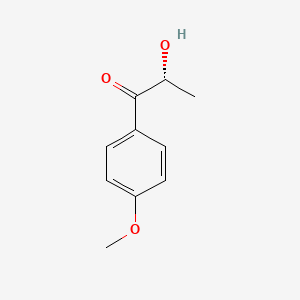

Reduction: Reduction reactions can be carried out using hydride reagents to form corresponding alcohols.

Substitution: It participates in substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (CH2Cl2).

Reduction: Hydride reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3), bromination using bromine (Br2), and iodination using iodine (I2).

Major Products:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitrated, brominated, and iodinated derivatives.

Scientific Research Applications

2-(1H-pyrrol-2-yl)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

Pyrrole: A nitrogen-containing heterocycle known for its diverse biological activities.

Pyridine: A six-membered nitrogen heterocycle commonly used in organic synthesis.

Uniqueness: 2-(1H-pyrrol-2-yl)pyridine is unique due to its fused ring structure, combining the properties of both pyridine and pyrrole. This fusion enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its individual components .

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDTWNURWLVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)

![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)

![8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)